2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzylthio and methoxyphenyl groups. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different substituents.
(±)-7-Methoxy-2-ipropyl-1-oxaspiro[4,5]deca-6,9-diene-8-one: A similar spirocyclic compound with methoxy and isopropyl groups.
Uniqueness
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure
The compound features a spirocyclic structure with a benzylsulfanyl group and a methoxyphenyl moiety. Its IUPAC name is 3-benzylsulfanyl-N-(3-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide. The molecular formula is C28H28N4O2S with a molecular weight of approximately 484.67 g/mol.
Synthesis
The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include the formation of the spirocyclic core and the introduction of functional groups through methods such as:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : Employing nucleophiles for functional group modifications.
These methods are crucial for optimizing yield and purity in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, which is critical for its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The spirocyclic structure may enhance binding affinity to cancer-related targets, thus providing a basis for further exploration in cancer therapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may modulate inflammatory responses effectively.
Case Study 1: Anticancer Research
A study evaluated the effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a benzylsulfanyl group showed significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, a derivative similar to this compound was tested for its ability to reduce inflammation markers. The results demonstrated a significant decrease in edema and inflammatory cytokines compared to controls.
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism | Reference |
---|---|---|---|
Anticancer | Cytotoxicity in cancer cells | Induction of apoptosis via mitochondrial pathway | |
Anti-inflammatory | Reduced inflammation | Inhibition of COX-2 and pro-inflammatory cytokines | |
Enzyme inhibition | Modulation of enzyme activity | Competitive inhibition at active sites |
Properties
IUPAC Name |
3-benzylsulfanyl-N-(3-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-14-8-13-23(19-24)29-27(33)32-17-15-28(16-18-32)30-25(22-11-6-3-7-12-22)26(31-28)35-20-21-9-4-2-5-10-21/h2-14,19H,15-18,20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBYJFQLMDWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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